molecular formula C14H12N2O2 B113361 (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 957033-29-3

(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B113361
M. Wt: 240.26 g/mol
InChI Key: AKXRGWQPLHQHOZ-XWIASGKRSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as quinoline-4-carboxylic acids, has been reported. The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline compounds, including derivatives with structural similarities to the mentioned chemical, are extensively utilized as anticorrosive materials. They demonstrate good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable for protecting industrial equipment and infrastructure from corrosion-related damage (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Heterocyclic Compounds

Research into quinoline derivatives has led to advancements in the synthesis of heterocyclic compounds, such as pyrimido[4,5-b]quinolines and their thio analogues. These compounds have significant therapeutic importance due to their biological activity, showcasing the utility of quinoline structures in the development of new pharmaceuticals (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Biocatalyst Inhibition Studies

Quinoline derivatives have also been studied for their effects on biocatalyst inhibition, particularly in the context of carboxylic acids and their impact on microbial fermentative production. Understanding the inhibitory mechanisms of these compounds can aid in metabolic engineering strategies to increase microbial robustness and efficiency in biotechnological applications (Jarboe, Royce, & Liu, 2013).

Development of Fused Tetracyclic Quinoline Derivatives

The synthesis of fused tetracyclic systems containing a quinoline nucleus has been a significant area of research due to their broad spectrum of biological properties. These compounds are of great interest for medicinal chemistry, offering potential as therapeutical agents with antiplasmodial, antifungal, antibacterial, antiparasitic, antiproliferative, anti-tumor, and anti-inflammatory activities (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).

Quinoline and Benzimidazole in Drug Design

The combination of quinoline and benzimidazole heterocycles has been explored for developing novel bioactive compounds. These efforts underscore the importance of nitrogen-containing hybrid heterocyclic compounds in medicinal chemistry, aiming at a wide range of therapeutic potential with fewer adverse effects. This highlights the adaptability of quinoline structures in the synthesis of compounds for treating various illnesses, including cancer and bacterial infections (Salahuddin et al., 2023).

Future Directions

The future directions for the study of “(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” are not specified in the literature .

properties

IUPAC Name

(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-7-8-3-1-5-10-9-4-2-6-11(9)13(14(17)18)16-12(8)10/h1-5,9,11,13,16H,6H2,(H,17,18)/t9-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXRGWQPLHQHOZ-XWIASGKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC=C23)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC=C23)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

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